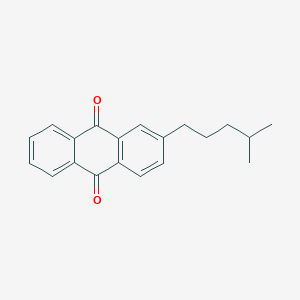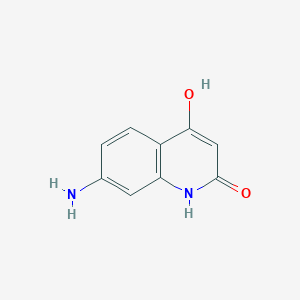![molecular formula C11H20N6O3 B13137634 Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- CAS No. 62192-68-1](/img/structure/B13137634.png)
Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a chemical compound known for its diverse applications in various fields. It is a derivative of triazine, a heterocyclic compound, and contains morpholine and ethanolamine moieties. This compound is often used as a stabilizer and additive in polymers and other materials to enhance their properties.
Vorbereitungsmethoden
The synthesis of 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves a series of chemical reactions. One common method includes the reaction of cyanuric chloride with morpholine to form 2,4-dichloro-6-morpholino-1,3,5-triazine. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with various substrates, influencing biochemical pathways and cellular processes . Its stabilizing properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation .
Vergleich Mit ähnlichen Verbindungen
Compared to other triazine derivatives, 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol stands out due to its unique combination of morpholine and ethanolamine moieties. Similar compounds include:
- Poly[N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine]
- 2,2’-((6-Morpholino-1,3,5-triazine-2,4(1H,3H)-diylidene)bis(azanylylidene))diacetic acid
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and adaptability of triazine-based compounds .
Eigenschaften
CAS-Nummer |
62192-68-1 |
|---|---|
Molekularformel |
C11H20N6O3 |
Molekulargewicht |
284.32 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H20N6O3/c18-5-1-12-9-14-10(13-2-6-19)16-11(15-9)17-3-7-20-8-4-17/h18-19H,1-8H2,(H2,12,13,14,15,16) |
InChI-Schlüssel |
HVZOYEZYGKYNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


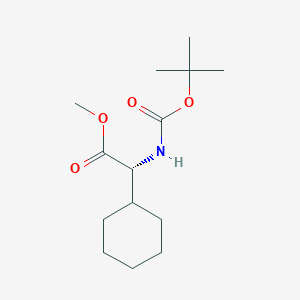
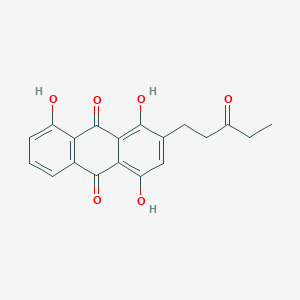
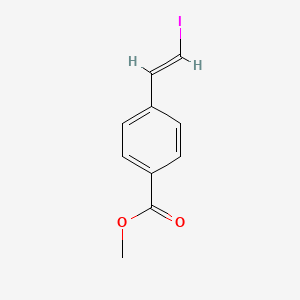
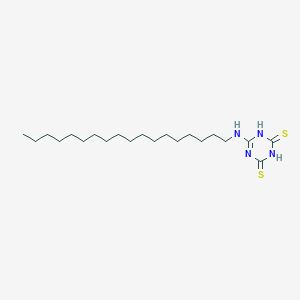

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
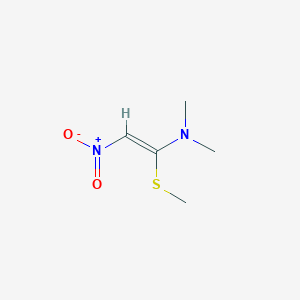
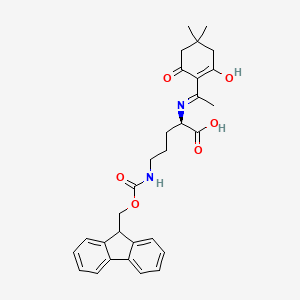

![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

